(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine
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Overview
Description
(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is a chiral compound with significant applications in various fields of chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a tert-butylsulfinyl group and a 4-fluorophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a suitable electrophile.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the tert-Butylsulfinyl Group: The tert-butylsulfinyl group is introduced through a sulfoxidation reaction, where a tert-butylsulfide is oxidized to the corresponding sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the specific electrophile used in the reaction.
Scientific Research Applications
(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as a hydrogen bond acceptor, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride
- 4-Fluorophenyl compounds : These include a wide range of compounds with similar structural motifs, such as 4-fluorophenol and 4-fluoroamphetamine.
Uniqueness
(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is unique due to the presence of both the chiral sulfinyl group and the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-1-[(S)-tert-butylsulfinyl]-2-(4-fluorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNOS/c1-14(2,3)18(17)16-10-4-5-13(16)11-6-8-12(15)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDPWOODHXWCS-UGSOOPFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N1CCCC1C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N1CCC[C@H]1C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673045 |
Source
|
Record name | (2S)-2-(4-Fluorophenyl)-1-[(S)-2-methylpropane-2-sulfinyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218989-54-8 |
Source
|
Record name | (2S)-2-(4-Fluorophenyl)-1-[(S)-2-methylpropane-2-sulfinyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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